molecular formula C24H26N4O4 B368555 1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942862-93-3

1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B368555
CAS No.: 942862-93-3
M. Wt: 434.5g/mol
InChI Key: FTWHHDPVRGZJDC-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 3-methoxyphenyl substituent on the pyrrolidinone ring and a 2-morpholino-2-oxoethyl group attached to the benzimidazole nitrogen. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its affinity for biological targets such as kinases, GPCRs, and ion channels . The morpholino moiety enhances solubility and bioavailability, while the 3-methoxyphenyl group may influence metabolic stability and target engagement .

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-31-19-6-4-5-18(14-19)27-15-17(13-22(27)29)24-25-20-7-2-3-8-21(20)28(24)16-23(30)26-9-11-32-12-10-26/h2-8,14,17H,9-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHHDPVRGZJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 942862-93-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of 434.5 g/mol. Its structure features a pyrrolidinone core linked to a benzimidazole moiety and a morpholino group, which may contribute to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. For instance, compounds with benzimidazole and pyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins. Molecular dynamics simulations have indicated that the compound interacts predominantly through hydrophobic contacts with target proteins, enhancing its cytotoxicity .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat and A-431 cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess antibacterial and antifungal activities.

  • Antibacterial Efficacy : Compounds with similar frameworks have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 75 µg/mL to over 150 µg/mL depending on the specific bacterial strain .
  • Table of Antimicrobial Activities :
CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus75
Compound BEscherichia coli125
Compound CPseudomonas aeruginosa150

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be partially explained through SAR studies:

  • Substituents : The presence of electron-donating groups, such as the methoxy group on the phenyl ring, is critical for enhancing anticancer activity.
  • Morpholino Group : The morpholino moiety contributes to solubility and bioavailability, which are essential for effective drug action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzimidazole-pyrrolidinone derivatives. Below is a comparison with structurally related compounds:

Compound Key Structural Variations Reported Activities Synthetic Route
1-(3-Methoxyphenyl)-4-(1-(2-Morpholino-2-oxoethyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-one Morpholino-2-oxoethyl substituent on benzimidazole; 3-methoxyphenyl on pyrrolidinone Limited direct data; inferred kinase/modulatory activity based on structural analogues Likely involves Suzuki coupling, benzimidazole alkylation, and oxidation steps
1-(4-Butylphenyl)-4-(1-(2-Piperidinyl-2-oxoethyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-one Piperidinyl-2-oxoethyl substituent; 4-butylphenyl on pyrrolidinone Enhanced lipophilicity; potential CNS penetration Similar to target compound, with piperidine substitution in alkylation step
4-{1-[2-(4-Allyl-2-Methoxyphenoxy)Ethyl]-1H-Benzo[d]imidazol-2-yl}-1-(2-Methoxyphenyl)Pyrrolidin-2-one Phenoxyethyl linker with allyl-methoxyphenyl group; 2-methoxyphenyl on pyrrolidinone Improved solubility; antimicrobial activity reported Phenoxyethylation via nucleophilic substitution; allyl group introduced late
1-(3-Chloro-4-Methylphenyl)-4-(1-(2-Phenoxyethyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-one Phenoxyethyl substituent; chloro-methylphenyl on pyrrolidinone Higher metabolic stability due to halogenation Phenoxyethylation followed by chlorination

Key Findings from Comparative Studies

Substituent Effects on Bioavailability: The morpholino group in the target compound confers better aqueous solubility compared to piperidinyl or phenoxyethyl analogues, as evidenced by logP values of related compounds (e.g., piperidinyl analogue: logP ≈ 3.2 vs. morpholino: logP ≈ 2.5) . Halogenation (e.g., chloro in ) increases metabolic stability but reduces solubility.

Synthetic Complexity: The morpholino-2-oxoethyl sidechain requires precise oxidation and alkylation steps, similar to the synthesis of compound 5ck (), where m-CPBA oxidation and alumina chromatography were critical . Phenoxyethyl derivatives (e.g., ) involve simpler alkylation but require additional steps for aryloxy group installation.

Biological Activity Trends: Benzimidazole-pyrrolidinones with electron-donating groups (e.g., methoxy in the target compound) show enhanced binding to serotonin receptors in silico models . Antimicrobial activity is prominent in phenoxyethyl derivatives (e.g., MIC ≈ 8 µg/mL against S. aureus for ), whereas morpholino-containing compounds are hypothesized to target kinases .

Preparation Methods

Nitro Reductive Cyclization

A method used for benzimidazole derivatives involves:

  • Nitro precursor synthesis : Preparation of 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline.

  • Reductive cyclization : Treatment with sodium hydrosulfite (Na₂S₂O₄) under microwave or conventional heating to form the benzimidazole ring.

Key Conditions :

ParameterValueReference
Reducing AgentSodium hydrosulfite
SolventDMF or 1,4-dioxane
Temperature80–100°C (microwave)
Reaction Time30–60 minutes

Condensation Reactions

Alternative routes involve condensation of amines with carbonyl compounds . For example:

  • Amine preparation : Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate.

  • Condensation : Reaction with 4-morpholino benzaldehyde in DMF at reflux.

Example Reaction :
Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate+4-morpholino benzaldehydeDMF, 403KBenzimidazole core\text{Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate} + \text{4-morpholino benzaldehyde} \xrightarrow{\text{DMF, 403K}} \text{Benzimidazole core}

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent may be introduced via:

Direct Substitution

  • Method : Suzuki coupling or nucleophilic aromatic substitution.

  • Example : Coupling of a halogenated benzimidazole with 3-methoxyphenylboronic acid using a palladium catalyst.

During Benzimidazole Synthesis

  • Approach : Using 3-methoxyphenyl-containing starting materials (e.g., 3-methoxyphenylamine) in cyclization reactions.

Synthesis of the Morpholino-2-oxoethyl Side Chain

The morpholino-2-oxoethyl group is typically appended via alkylation or acylation reactions.

Chloroethyl Morpholine Intermediate

A common strategy involves:

  • Chloroethyl morpholine synthesis : Reaction of morpholine with 2-chloroethyl ketone.

  • Alkylation : Reaction with a benzimidazole amine.

Example :
1-Benzyl-2,3-dihydrobenzimidazol-2-one+2-Chloromethyl-4-benzyl-morpholineEtOAc, ΔMorpholino-benzimidazole\text{1-Benzyl-2,3-dihydrobenzimidazol-2-one} + \text{2-Chloromethyl-4-benzyl-morpholine} \xrightarrow{\text{EtOAc, Δ}} \text{Morpholino-benzimidazole}

Conditions :

ParameterValueReference
SolventEthyl acetate or isopropanol
TemperatureReflux (78–82°C)
Reaction Time2–4 hours

Post-Cyclization Functionalization

After benzimidazole formation, the morpholino group may be introduced via:

  • Nucleophilic substitution : Using a benzimidazole amine and a chloroethyl morpholine derivative.

  • Esterification : Reaction with morpholinoacetyl chloride.

Formation of the Pyrrolidinone Ring

The pyrrolidinone ring is synthesized via esterification followed by cyclization :

Esterification

  • Method : Reaction of 5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of sulfuric acid.

  • Conditions :

    ParameterValueReference
    CatalystH₂SO₄
    SolventMethanol
    Temperature60–80°C

Cyclization

  • Method : Conversion of the ester to a hydrazide, followed by cyclization with aldehydes.

Example :
5-Oxo-pyrrolidine-3-carboxylic acidMeOH, H₂SO₄Methyl esterNH₂NH₂HydrazideRCHOPyrrolidinone\text{5-Oxo-pyrrolidine-3-carboxylic acid} \xrightarrow{\text{MeOH, H₂SO₄}} \text{Methyl ester} \xrightarrow{\text{NH₂NH₂}} \text{Hydrazide} \xrightarrow{\text{RCHO}} \text{Pyrrolidinone}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution.

  • Ethers (e.g., THF) facilitate cyclization reactions.

Temperature and Time

  • Reflux conditions (80–100°C) accelerate reactions but may lead to side products.

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. hours).

Purification and Characterization

Recrystallization

Common solvents include ethyl acetate and isopropanol .

Analytical Data

TechniqueKey SignalsReference
¹H NMR δ 4.09 (s, 2H, CH₂), δ 3.82 (s, 3H, OCH₃)
HPLC-MS [M+H]⁺ = 191.2 (m/z)
X-ray Crystallography Planar benzimidazole ring (max deviation: 0.028 Å)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at benzimidazole’s C-1 vs. C-2 positions.

    • Solution : Use directing groups (e.g., electron-withdrawing groups at C-1).

  • Stereochemistry : Control of pyrrolidinone ring conformation.

    • Solution : Use chiral auxiliaries or catalysts.

  • Side Reactions : Oxidation of morpholine or hydrolysis of esters.

    • Solution : Anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldReference
Nitro reductive cyclizationHigh purity, short reaction timeRequires toxic reducing agents60–75%
CondensationMild conditions, scalableLow regioselectivity70–85%
Microwave-assistedRapid synthesisHigh energy costs65–80%

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